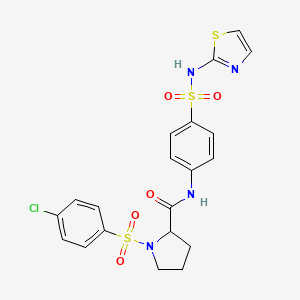
1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, and stability under various conditions.科学的研究の応用
Synthesis and Material Applications
Polymer Synthesis and Thermal Stability : Research has shown the synthesis of polyamides through polycondensation processes involving similar sulfonyl and carboxamide groups, resulting in materials with high thermal stability and inherent viscosities. These materials demonstrate exceptional stability up to temperatures exceeding 400°C under inert atmospheres and have potential applications in high-performance polymers due to their insolubility in most organic and inorganic solvents, except partially in DMSO and DMF (Banihashemi & Eghbali, 1976).
Soluble Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showcasing low dielectric constants, high thermal stability, and excellent solubility in organic solvents. These polymers, suitable for creating strong, transparent, flexible films, have potential applications in the electronics industry due to their low moisture absorption and high transparency (Liu et al., 2013).
Biological Activities
Antimicrobial and Antifungal Activities : Derivatives of similar structures have been studied for their antimicrobial properties. For instance, thieno[3,2-d]pyrimidines and thiadiazole sulfonamides exhibit potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential as new scaffolds for developing antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Antiviral Properties : Research into thiadiazole sulfonamide derivatives has revealed compounds with anti-tobacco mosaic virus activity, indicating the potential for these structures to be developed into antiviral agents (Chen et al., 2010).
Anticancer Activity : Some derivatives have shown promise as anticancer agents. For example, indapamide derivatives demonstrated proapoptotic activities on melanoma cell lines, and other sulfonamide derivatives were synthesized and evaluated for their anticancer activities, highlighting the potential therapeutic applications of compounds with similar structural motifs (Yılmaz et al., 2015).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.
将来の方向性
This section speculates on potential future research directions and applications for the compound based on its known properties and uses.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S3/c21-14-3-7-17(8-4-14)33(29,30)25-12-1-2-18(25)19(26)23-15-5-9-16(10-6-15)32(27,28)24-20-22-11-13-31-20/h3-11,13,18H,1-2,12H2,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDSZJQUAAOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

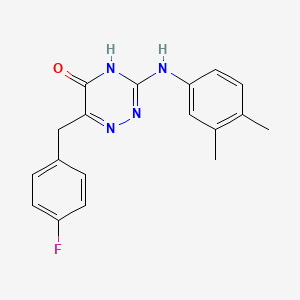
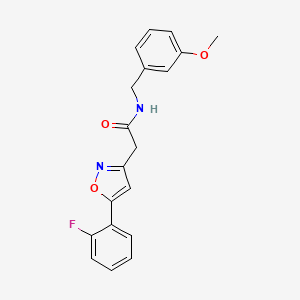
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2664822.png)
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide](/img/structure/B2664827.png)
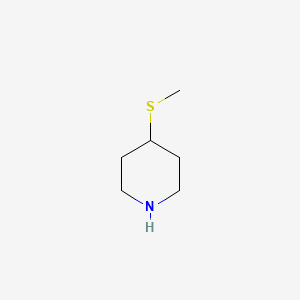
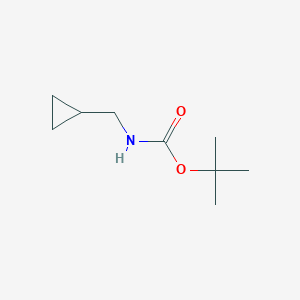
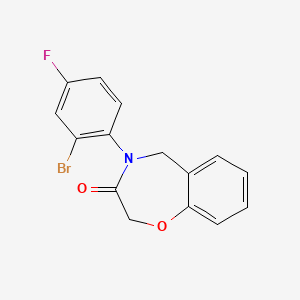
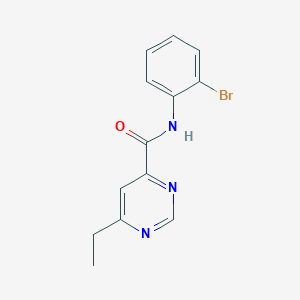
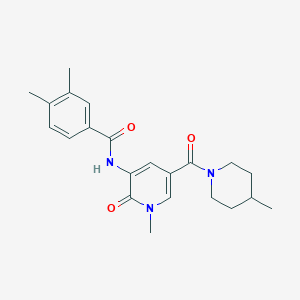
![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)
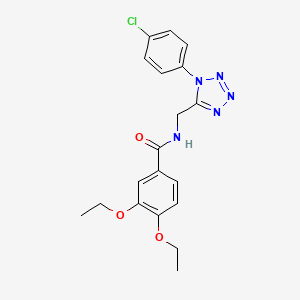
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)